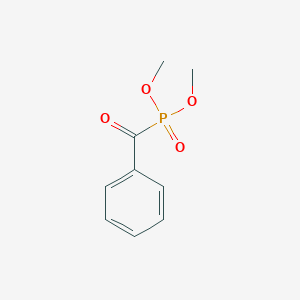

Dimethoxyphosphoryl(phenyl)methanone

Descripción general

Descripción

Synthesis Analysis

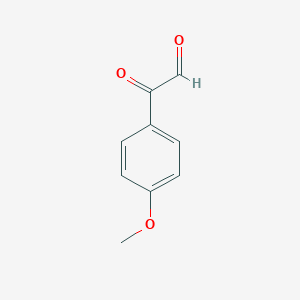

The synthesis of methanone derivatives is a topic of interest in several studies. For instance, novel 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4-substituted phenyl methanone analogues were synthesized and tested for their potential in treating Alzheimer's disease (AD), showing moderate to high acetylcholinesterase (AChE) inhibitory activities . Another study focused on the synthesis of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone and its selective O-demethylation during bromination, leading to the formation of nine new bromophenol derivatives . Additionally, antimicrobial, antioxidant, and insect antifeedant potent 3,4-dimethyl phenyl bicycle[2.2.1] heptane methanone derivatives were synthesized using an aqueous phase fly-ash catalyzed Diels-Alder reaction .

Molecular Structure Analysis

The molecular structure of methanone derivatives is crucial for their biological activity and chemical reactivity. For example, the crystal structure of (2,7-dimethoxynaphthalen-1-yl)(3-fluorophenyl)methanone revealed the presence of axial chirality and a stripe structure with alternating R- and S-columns in the crystal lattice, stabilized by hydrogen bonding and π-π interactions . These structural features are important for understanding the physical properties and reactivity of dimethoxyphosphoryl(phenyl)methanone.

Chemical Reactions Analysis

The chemical reactivity of methanone derivatives is diverse, as evidenced by the selective O-demethylation during bromination and the electrooxidation of dimethomorph, which is structurally related to methanone compounds. The electrooxidation reaction forms (4-chlorophenyl)-(3,4-dimethoxyphenyl)methanone as a major product . These reactions highlight the susceptibility of methanone derivatives to undergo transformations under various conditions, which is relevant for the chemical behavior of dimethoxyphosphoryl(phenyl)methanone.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanone derivatives are influenced by their molecular structure. The crystal structure analysis of (2,7-dimethoxynaphthalen-1-yl)(3-fluorophenyl)methanone provides insights into the intermolecular interactions that dictate the solid-state properties of these compounds . Additionally, the electroanalytical determination of dimethomorph in grape-derived samples using square-wave voltammetry indicates the potential for analytical applications of methanone derivatives . These studies contribute to a better understanding of the physical and chemical properties of dimethoxyphosphoryl(phenyl)methanone.

Aplicaciones Científicas De Investigación

Field

This application falls under the field of Material Science and Fire Safety Engineering .

Application Summary

BDMPP is used as a flame retardant in FPUF. It is combined with expandable graphite (EG) to enhance the flame retardancy and suppress smoke during burning .

Methods of Application

A series of FPUF with different concentrations of BDMPP and EG was prepared. The mechanical properties of the FPUFs were evaluated by a universal testing machine. The pyrolysis behaviors and the evolved gas analysis were done by thermogravimetric analysis (TGA) and TGA coupled with Fourier-transform infrared (TG-FTIR), respectively .

Results

The combination of BDMPP and EG showed a synergistic effect in enhancing flame retardancy. The measured char yield from TGA is greater than the sum of individual effects. No dripping phenomenon occurs during burning for FPUF-BDMPP-EGs .

Flame Retardancy in Combination with Melamine

Field

This application also falls under the field of Material Science and Fire Safety Engineering .

Application Summary

BDMPP is combined with melamine (MA) in FPUF to enhance flame retardancy and smoke suppression .

Methods of Application

A systematic series of FPUF with different concentrations of BDMPP and MA was prepared. The mechanical properties of the FPUFs were evaluated by a universal testing machine. The pyrolysis behaviors and the evolved gas analysis were done by TGA and TG-FTIR, respectively .

Results

The combination of BDMPP and MA offers an approach to enhance flame retardancy and smoke suppression. MA reduces the peak heat release rate (pHRR) significantly .

Safety And Hazards

Specific safety and hazard information for Dimethoxyphosphoryl(phenyl)methanone is not readily available. However, similar compounds have been classified as harmful if swallowed and causing serious eye damage6.

Direcciones Futuras

Dimethoxyphosphoryl(phenyl)methanone and similar compounds have potential for future research and development. For instance, a new mechanoluminescent material displaying tunable mechanoluminescent emission colors has been designed and successfully synthesized7. This suggests that Dimethoxyphosphoryl(phenyl)methanone could potentially be used in the development of new materials with unique properties.

Propiedades

IUPAC Name |

dimethoxyphosphoryl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O4P/c1-12-14(11,13-2)9(10)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNVJLOWMINFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C(=O)C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171067 | |

| Record name | Dimethyl benzoylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl benzoylphosphonate | |

CAS RN |

18106-71-3 | |

| Record name | Dimethyl benzoylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018106713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC82396 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl benzoylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl benzoylphosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3G3Z7DH4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.